4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2,6-dimethylpyrimidine
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Overview
Description
4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2,6-dimethylpyrimidine is a heterocyclic compound that contains both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2,6-dimethylpyrimidine typically involves multi-step reactions starting from commercially available precursors. One common method involves the formation of the pyrazole ring followed by the construction of the azetidine and pyrimidine rings. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2,6-dimethylpyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through molecular docking studies and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2,6-dimethylpyrimidine: shares similarities with other heterocyclic compounds such as imidazoles, pyrazoles, and pyrimidines.
Uniqueness
- The unique combination of pyrazole, azetidine, and pyrimidine rings in this compound provides distinct chemical and biological properties that may not be present in other similar compounds. This uniqueness makes it a valuable target for research and development in various fields.
Properties
Molecular Formula |
C13H16ClN5 |
---|---|
Molecular Weight |
277.75 g/mol |
IUPAC Name |
4-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-2,6-dimethylpyrimidine |
InChI |
InChI=1S/C13H16ClN5/c1-9-3-13(17-10(2)16-9)18-5-11(6-18)7-19-8-12(14)4-15-19/h3-4,8,11H,5-7H2,1-2H3 |
InChI Key |
JBVBWHKIEFQNEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CC(C2)CN3C=C(C=N3)Cl |
Origin of Product |
United States |
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